molecular formula C15H17NO B8602433 2-[(diphenylmethyl)amino]Ethanol

2-[(diphenylmethyl)amino]Ethanol

Cat. No.: B8602433
M. Wt: 227.30 g/mol
InChI Key: DAXRGSDCXVUHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Diphenylmethyl)amino]ethanol is an ethanolamine derivative with a diphenylmethyl group attached to the amino nitrogen. Its structure comprises a hydroxyl-terminated ethyl backbone (HO-CH2-CH2-) and an amino group substituted with a diphenylmethyl moiety (N-CH(C6H5)2). This bulky aromatic substituent confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis, pharmaceuticals, or polymer chemistry.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(benzhydrylamino)ethanol

InChI

InChI=1S/C15H17NO/c17-12-11-16-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2

InChI Key

DAXRGSDCXVUHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)amino]Ethanol typically involves the reaction of benzhydrylamine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[(diphenylmethyl)amino]Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(diphenylmethyl)amino]Ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)amino]Ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors or other neurotransmitter receptors, influencing neural signaling pathways. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other interactions that can affect its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(diphenylmethyl)amino]ethanol with structurally related ethanolamine derivatives, leveraging data from the provided evidence:

Compound Name Molecular Formula Substituents Physical State Key Applications Toxicity/Safety
This compound C15H17NO N-(diphenylmethyl) Not reported Hypothetical: Chiral auxiliaries, drug intermediates Likely moderate toxicity (inferred)
2-(Dimethylamino)ethanol C4H11NO N,N-dimethyl Colorless liquid Industrial solvents, neuroprotective agents Hazardous (OSHA-regulated)
2-(Diethylamino)ethanol C6H15NO N,N-diethyl Colorless liquid (ammonia odor) Corrosion inhibitors, surfactants PEL: 10 ppm (OSHA)
2-Amino-2,2-diphenylethanol C14H15NO C2-amino, 2,2-diphenyl Solid (inferred) Organic synthesis intermediate Limited data
N-Methyl-N-benzylethanolamine C10H15NO N-methyl, N-benzyl Not specified Surfactants, organic reactions No direct data
2-[(2-Aminoethyl)amino]ethanol C4H13N2O2 N-(2-aminoethyl) Likely liquid Chelating agents, polymer production Not reported

Key Differences and Research Findings:

  • Lipophilicity : The aromatic substituents enhance lipophilicity, which may improve membrane permeability in pharmaceutical applications but reduce water solubility .
  • A plausible route for the target compound could involve reacting diphenylmethylamine with 2-bromoethanol.
  • Diethylaminoethanol, for instance, has established OSHA exposure limits , whereas dimethylaminoethanol is classified as hazardous .

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